tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[34]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3 The synthetic route typically starts with the preparation of the spirocyclic core through a cyclization reaction
Chemical Reactions Analysis
rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.
Comparison with Similar Compounds
rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[34]octane-2-carboxylate can be compared with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams These compounds share similar structural features but differ in their functional groups and overall reactivity The uniqueness of rac-tert-butyl (6R,7R)-6-{[(tert-butoxy)carbonyl]amino}-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3
Properties
Molecular Formula |
C20H36N2O5 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
tert-butyl (6R,7R)-6-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C20H36N2O5/c1-12(2)15-20(11-22(15)17(25)27-19(6,7)8)9-13(14(23)10-20)21-16(24)26-18(3,4)5/h12-15,23H,9-11H2,1-8H3,(H,21,24)/t13-,14-,15?,20?/m1/s1 |
InChI Key |
ZVWPETKJBRZGOS-FXTZWWGYSA-N |
Isomeric SMILES |
CC(C)C1C2(C[C@H]([C@@H](C2)O)NC(=O)OC(C)(C)C)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1C2(CC(C(C2)O)NC(=O)OC(C)(C)C)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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